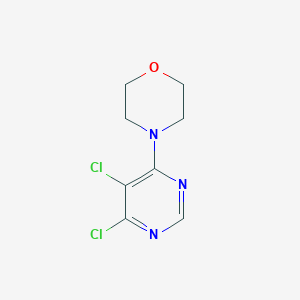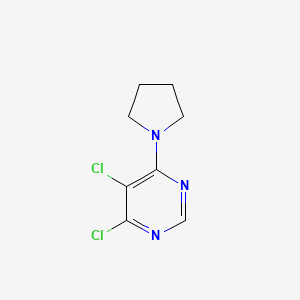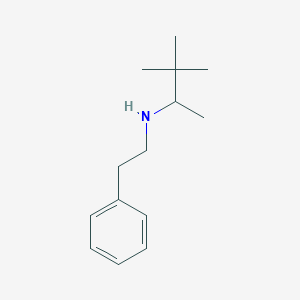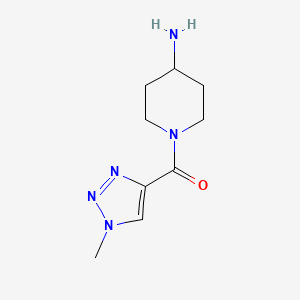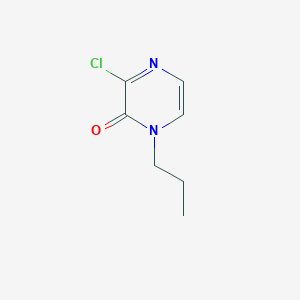
3-chloro-1-propylpyrazin-2(1H)-one
Overview
Description
3-Chloro-1-propylpyrazin-2(1H)-one, also known as 3-chloropropylpyrazin-2-one or CPPO, is an organic compound belonging to the pyrazinone family. It is a colorless solid with a molecular formula of C6H7ClN2O and a molecular weight of 152.58 g/mol. CPPO is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, pesticides, and other organic compounds. CPPO has been extensively studied due to its unique properties and potential applications.
Scientific Research Applications
Degradation of Chlorotriazine Pesticides
Chlorotriazine herbicides, which share a structural resemblance with pyrazine derivatives, undergo degradation by sulfate radicals, showing the potential of advanced oxidation processes in contaminant removal from water. This study underscores the reactivity of different groups attached to the triazine ring and their impact on degradation rates, suggesting a pathway for environmental remediation of related compounds (Lutze et al., 2015).
Synthesis of Chiral Intermediates
3-Chloro-1-phenyl-1-propanol, a compound structurally related to the pyrazinone class, serves as a chiral intermediate in the synthesis of antidepressant drugs. This research highlights the utility of microbial reductases for achieving high enantioselectivity in the production of pharmaceutical intermediates, illustrating the importance of biocatalysis in drug synthesis (Choi et al., 2010).
Electrospray Ionization Mass Spectrometry
The study on electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives, which are related to pyrazinone by the pyrazole component, delves into the analytical characterization of pharmaceuticals. It highlights the complexity and specificity of mass spectrometric analysis for identifying and understanding the behavior of novel therapeutic agents (Purna Chander et al., 2012).
Tautomerism and Antioxidant Activity
The research on 4-acylpyrazolone Schiff bases, containing the pyrazole moiety, explores their tautomerism and antioxidant activities. This study not only contributes to the understanding of structural-activity relationships but also opens avenues for the design of compounds with enhanced biological properties (Orabi, 2018).
properties
IUPAC Name |
3-chloro-1-propylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-4-10-5-3-9-6(8)7(10)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPCOVRBSZXAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-propylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



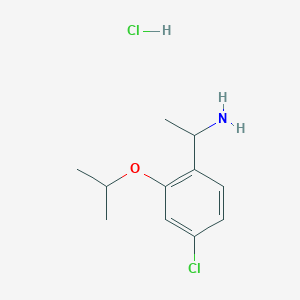
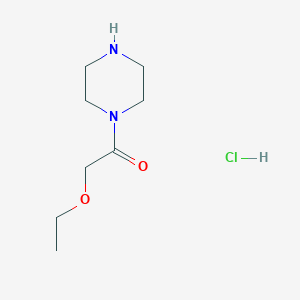
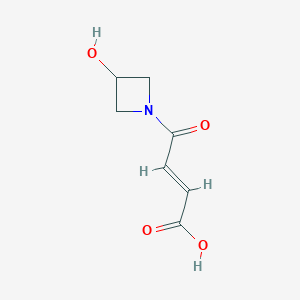
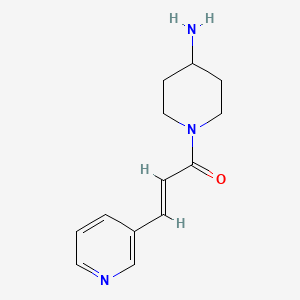
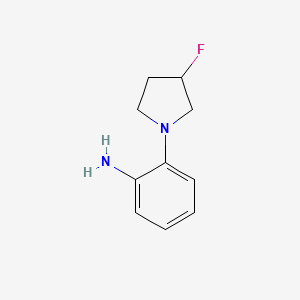
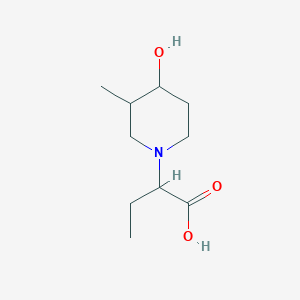
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
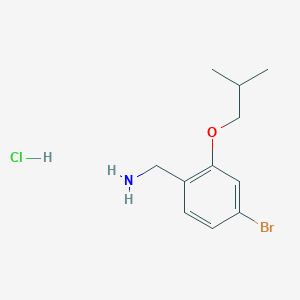
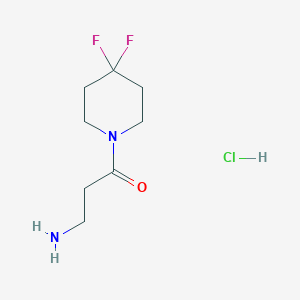
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
